molecular formula C19H22FN3O4S B4199504 N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Cat. No.: B4199504
M. Wt: 407.5 g/mol
InChI Key: WCBWWYCTZFPBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine and piperazine moieties in the structure suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the sulfonamide bond: This can be achieved by reacting a sulfonyl chloride with an amine.

    Introduction of the piperazine ring: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure efficient reactions.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially modifying its activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Applications in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and specificity, while the piperazine ring might interact with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
  • N-(4-bromophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

Uniqueness

The unique combination of the fluorine atom and the piperazine ring in N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide might confer distinct pharmacological properties, such as improved potency or selectivity compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4S/c1-22-10-12-23(13-11-22)19(24)14-27-17-6-8-18(9-7-17)28(25,26)21-16-4-2-15(20)3-5-16/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBWWYCTZFPBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 2
N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.